molecular formula C13H20O B8299783 2-Methyl-2-(3-methylbenzyl)-butan-1-ol

2-Methyl-2-(3-methylbenzyl)-butan-1-ol

Cat. No. B8299783
M. Wt: 192.30 g/mol
InChI Key: GAIZONKUJIZLJH-UHFFFAOYSA-N
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Patent
US04710316

Procedure details

29 g of 2-methyl-2-(3-methylbenzyl)-butyraldehyde (according to Example 11) were stirred for 20 hours at room temperature with 3 g of sodium borohydride in 80 ml of ethanol. Excess sodium borohydride was then decomposed with 2N HCl. After removing the ethanol, the residue was taken up in ether and extracted with water. The organic phase was extracted by shaking with 2N NaOH and water and dried with solid potassium carbonate. After removing the solvent, fractional distillation was carried out. 20 g of end product were obtained in a temperature range of from 72° C. to 73° C. at 0.12 mbar.
Name
2-methyl-2-(3-methylbenzyl)-butyraldehyde
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([CH3:14])[CH:9]=1)([CH2:5][CH3:6])[CH:3]=[O:4].[BH4-].[Na+].Cl>C(O)C>[CH3:1][C:2]([CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([CH3:14])[CH:9]=1)([CH2:5][CH3:6])[CH2:3][OH:4] |f:1.2|

Inputs

Step One
Name
2-methyl-2-(3-methylbenzyl)-butyraldehyde
Quantity
29 g
Type
reactant
Smiles
CC(C=O)(CC)CC1=CC(=CC=C1)C
Name
Quantity
3 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
by shaking with 2N NaOH and water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the ethanol
EXTRACTION
Type
EXTRACTION
Details
extracted with water
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with solid potassium carbonate
CUSTOM
Type
CUSTOM
Details
After removing
DISTILLATION
Type
DISTILLATION
Details
the solvent, fractional distillation
CUSTOM
Type
CUSTOM
Details
20 g of end product were obtained in a temperature range of from 72° C. to 73° C. at 0.12 mbar

Outcomes

Product
Name
Type
Smiles
CC(CO)(CC)CC1=CC(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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